molecular formula C14H14O2S B8485481 4-(4-Methoxyphenylthio)benzenemethanol

4-(4-Methoxyphenylthio)benzenemethanol

Cat. No.: B8485481
M. Wt: 246.33 g/mol
InChI Key: ICNZZCBKHVDQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenylthio)benzenemethanol (CAS: Not explicitly provided in evidence) is a benzenemethanol derivative featuring a 4-methoxyphenylthio (-S-C₆H₄-OCH₃) substituent. This compound belongs to the arylthioether family, where the sulfur atom bridges the benzene ring and a methoxy-substituted phenyl group. The methoxy group confers electron-donating properties, while the thioether linkage may enhance lipophilicity and influence redox reactivity. Though direct synthesis details for this compound are absent in the evidence, analogous pathways (e.g., reaction of 4-methoxybenzenethiol with chlorinated intermediates, as seen in ) suggest its preparation involves nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C14H14O2S/c1-16-12-4-8-14(9-5-12)17-13-6-2-11(10-15)3-7-13/h2-9,15H,10H2,1H3

InChI Key

ICNZZCBKHVDQQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(4-Methoxyphenylthio)benzenemethanol with structurally related benzenemethanol derivatives:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 4-(4-MeO-PhS) ~262.34 (calculated) Likely moderate lipophilicity; potential neuroprotective applications (inferred from thioether analogs in )
4-Methoxybenzyl Alcohol 4-MeO 138.16 Used as a pharmaceutical intermediate; lower lipophilicity due to absence of thioether
4-[(4-Hydroxyphenyl)methoxy]benzenemethanol 4-(4-HO-PhO) 230.26 Higher polarity due to hydroxyl group; isolated from natural sources (Tibetan medicine)
(4-Benzylphenyl)methanol 4-(PhCH₂) 198.26 Increased steric bulk; used in lab synthesis
4-(1-Methylethyl)-benzenemethanol 4-(iso-Pr) 164.24 Branched alkyl chain enhances volatility; found in essential oils

Key Observations :

  • Lipophilicity: The thioether group in this compound likely increases its lipophilicity compared to 4-methoxybenzyl alcohol (logP ~1.5–2.0 vs. ~1.0) due to sulfur’s polarizability and reduced hydrogen bonding .
  • In contrast, hydroxyl or benzyl substituents (e.g., in and ) confer stability toward oxidation .

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